Methyl 3-(2-hydroxy-3-(2-propynylamino)propoxy)-p-cymene-2-carboxylate
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Overview
Description
Methyl 3-(2-hydroxy-3-(2-propynylamino)propoxy)-p-cymene-2-carboxylate is a complex organic compound with a unique structure that includes a propynylamino group, a hydroxy group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-hydroxy-3-(2-propynylamino)propoxy)-p-cymene-2-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include alkyl halides, amines, and alcohols, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-hydroxy-3-(2-propynylamino)propoxy)-p-cymene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The propynyl group can be reduced to an alkene or alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alkene or alkane.
Scientific Research Applications
Methyl 3-(2-hydroxy-3-(2-propynylamino)propoxy)-p-cymene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(2-hydroxy-3-(2-propynylamino)propoxy)-p-cymene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-hydroxy-3-(2-propynylamino)propoxy)-p-cymene-2-carboxylate: shares similarities with other compounds that have hydroxy, amino, and carboxylate ester groups.
This compound: can be compared to compounds like this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and development.
Properties
CAS No. |
53206-81-8 |
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Molecular Formula |
C18H25NO4 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
methyl 2-[2-hydroxy-3-(prop-2-ynylamino)propoxy]-6-methyl-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C18H25NO4/c1-6-9-19-10-14(20)11-23-17-15(12(2)3)8-7-13(4)16(17)18(21)22-5/h1,7-8,12,14,19-20H,9-11H2,2-5H3 |
InChI Key |
XQPZMLWDJXTBRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)C)OCC(CNCC#C)O)C(=O)OC |
Origin of Product |
United States |
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